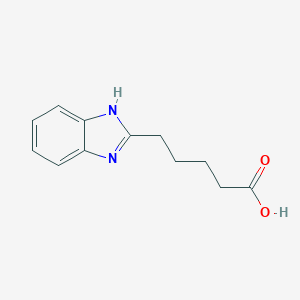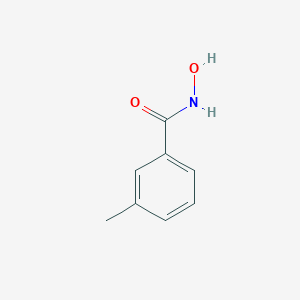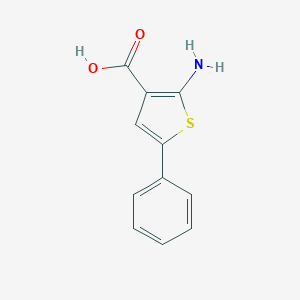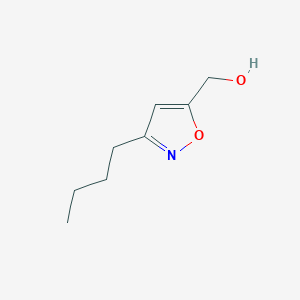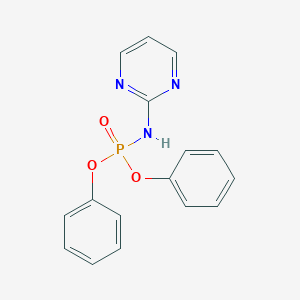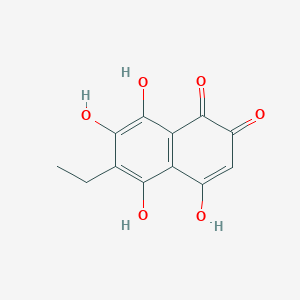
Dipraseodymium trisulphate
Overview
Description
Dipraseodymium compounds, involving praseodymium and sulfur, are explored within the context of their chemical reactions and potential applications in various fields, such as thermochemical hydrogen production and advanced materials science.
Synthesis Analysis
Dipraseodymium oxide-sulfite monosulfate hydrates are prepared through reactions involving dipraseodymium dioxymonosulfate with sulfur dioxide in aqueous media, indicating a method that might be akin to the synthesis of dipraseodymium trisulphate (Onstott & Bruin, 1988).
Molecular Structure Analysis
While specific data on this compound's molecular structure is not directly available, studies on related compounds highlight the complexity and the potential for varied molecular geometries in praseodymium-sulfur chemistry, indicating a diverse structural landscape that this compound may also exhibit.
Chemical Reactions and Properties
Dipraseodymium compounds participate in reactions yielding hydrogen iodide and exhibit dependency on the sulfite content for reaction yields, suggesting that this compound may also engage in complex chemical reactions with significant industrial relevance (Onstott, 1990).
Scientific Research Applications
1. Thermochemical Hydrogen Production
Dipraseodymium dioxymonosulfate, closely related to dipraseodymium trisulphate, has been studied for its role in thermochemical hydrogen production. It reacts with sulfur dioxide in aqueous media, producing high yields of hydrogen iodide at 770 K. This process is part of a water-splitting thermochemical cycle where hydrogen is produced by catalytic decomposition of hydrogen iodide. The solid product's thermal decomposition also yields oxygen, sulfur dioxide, and dipraseodymium dioxymonosulfate for recycling (Onstott & Bruin, 1988).
2. Thermochemistry of Valence Changes in Sulfur
Another study on dipraseodymium oxide-sulfite monosulfate hydrates, which share similar chemistry with this compound, reveals their role in the sulfur dioxide-iodine process for thermochemical hydrogen production. These hydrates dehydrate at 700 K without losing sulfur dioxide and decompose at 860 K, yielding several sulfur compounds. Understanding these reactions is crucial for improving hydrogen production processes (Onstott, 1990).
3. Nonradical Oxidation Processes
Research on peroxymonosulfate (PMS) and benzoquinone (BQ) has implications for developing novel nonradical oxidation processes. This study demonstrated efficient activation of PMS by BQ for degrading sulfamethoxazole, a frequently detected antibiotic, suggesting a potential method for environmental decontamination. Such processes are relevant for this compound, as it may interact with similar compounds in environmental applications (Zhou et al., 2015).
Mechanism of Action
Pr2(SO4)3Pr_2(SO_4)_3Pr2(SO4)3
. This compound is an odourless whitish-green crystalline substance . Here, we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.Target of Action
Praseodymium(III) sulfate primarily targets hydrogenated Dowex 50WX8 resin . This resin is used for the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions .
Mode of Action
The compound interacts with its target through a process of sorption . Sorption parameters include contact time, initial metal ion concentration, nitric acid concentration, and adsorbent dose . The equilibrium time has been set at about 15.0 min .
Biochemical Pathways
The sorption process involves the interaction of Praseodymium(III) sulfate with the resin, leading to the recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . The desorption of Pr(III) from the loaded resin is achieved with 1.0 M citric acid at pH=3 .
Pharmacokinetics
The maximum sorption capacity was found to be 30.0 mg/g for Pr(III) . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The desorption of Pr(III) from the loaded resin was achieved with 1.0 M citric acid at pH=3 and found to be 58.0% .
Result of Action
The result of the action of Praseodymium(III) sulfate is the successful recovery and separation of Pr(III), Dy(III), and Y(III) from aqueous nitrate solutions . This is achieved through the sorption process, which involves the interaction of the compound with the resin .
Action Environment
The action of Praseodymium(III) sulfate is influenced by environmental factors such as the concentration of nitric acid . The sorption efficiency of metal ions under the investigated conditions decreased with increasing nitric acid concentration from 0.50 to 3.0 M . The compound is stable under standard conditions , and its solubility decreases with temperature .
properties
IUPAC Name |
praseodymium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Pr/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAHTVZMSRSJE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2(SO4)3, O12Pr2S3 | |
| Record name | Praseodymium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890652 | |
| Record name | Praseodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10277-44-8 | |
| Record name | Sulfuric acid, praseodymium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying dipraseodymium trisulfate in water-tetrahydrofuran mixtures?
A1: Studying dipraseodymium trisulfate (Pr2(SO4)3) in water-tetrahydrofuran (THF) mixtures provides insights into the ionic and solvent structure around the praseodymium ion. [] This is important because it helps us understand how this rare earth salt behaves in different solvent environments. The research uses viscosity, surface tension, and density measurements to probe these interactions. [] These findings can be valuable for applications where controlling the solubility and reactivity of dipraseodymium trisulfate is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



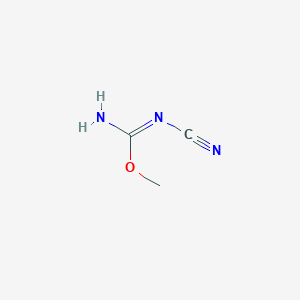
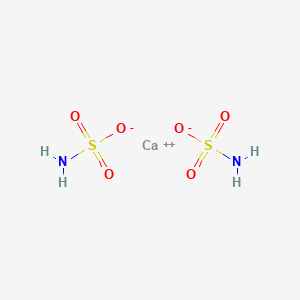
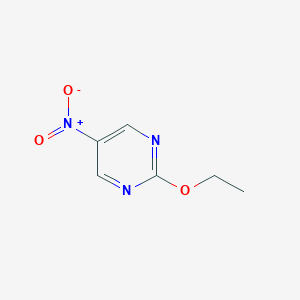
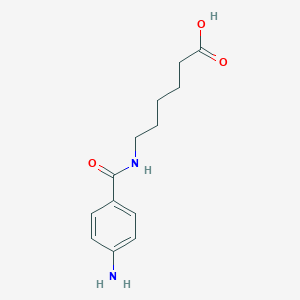
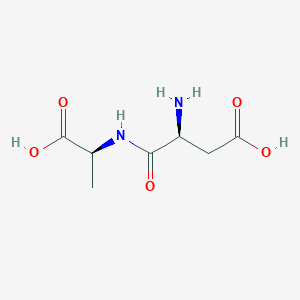
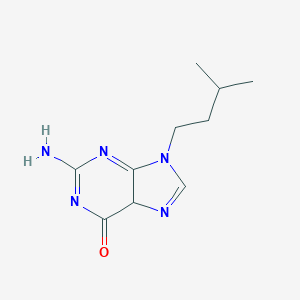
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
